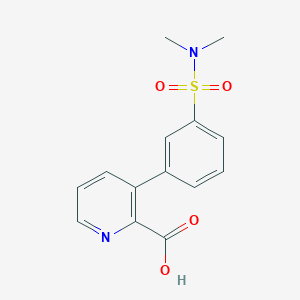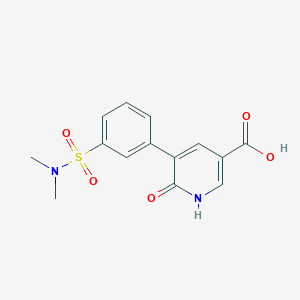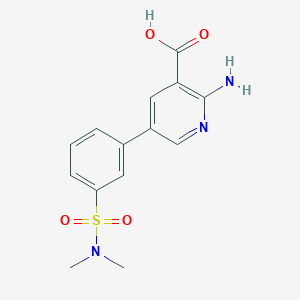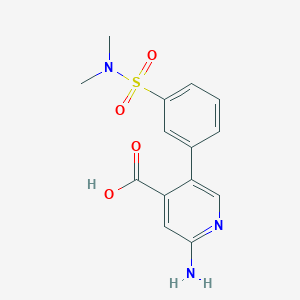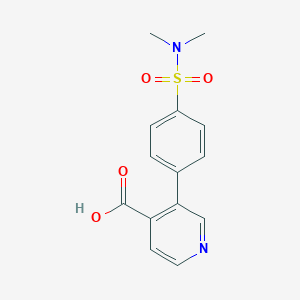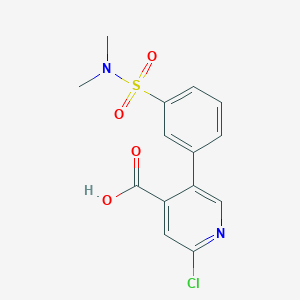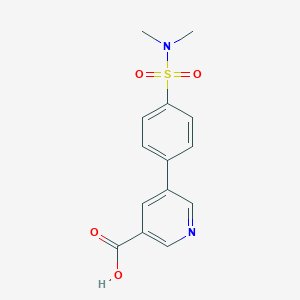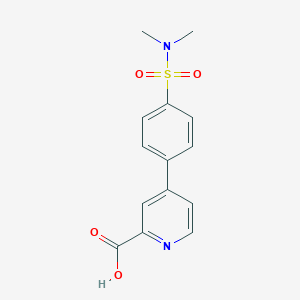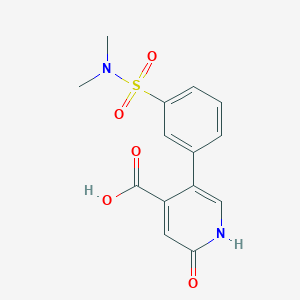
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid (5-DMSH-2HINA) is an organic compound that is widely used in the laboratory for various scientific research applications. It has a wide range of biochemical and physiological effects, and its structure and properties make it an ideal compound for various experiments.
Wissenschaftliche Forschungsanwendungen
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is used in a variety of scientific research applications, including enzymatic assays, immunoassays, and molecular biology experiments. It is also used as a reagent in chemical synthesis, as a ligand in receptor binding assays, and as a fluorescent probe in fluorescence microscopy. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been used to study the structure and function of proteins, enzymes, and other biological molecules.
Wirkmechanismus
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% acts as a competitive inhibitor of various enzymes and receptors. It binds to the active site of these enzymes and receptors, preventing the binding of the natural substrate and thus inhibiting their activity. It is also known to modulate the activity of certain ion channels, and it can inhibit the activity of certain phosphatases.
Biochemical and Physiological Effects
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of lipids and carbohydrates. Additionally, it has been shown to modulate the activity of certain ion channels, and it can inhibit the activity of certain phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is its high purity and stability, which makes it an ideal compound for a variety of experiments. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% can be toxic in high concentrations, and it can also interfere with the activity of certain enzymes and receptors.
Zukünftige Richtungen
The potential future directions for 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into its mechanism of action and its potential interactions with other compounds could lead to the development of more effective drugs and treatments. Additionally, research into its potential use as a fluorescent probe in fluorescence microscopy could lead to the development of new imaging techniques. Finally, further research into its potential use as a reagent in chemical synthesis could lead to the development of new and more efficient synthetic methods.
Synthesemethoden
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is synthesized by reacting isonicotinic acid with 3-N,N-dimethylsulfamoylphenyl bromide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution and yields 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% in a 95% purity. Other methods of synthesis include the reaction of isonicotinic acid with 3-N,N-dimethylsulfamoylphenyl chloride in the presence of anhydrous sodium carbonate, or the reaction of isonicotinic acid with 3-N,N-dimethylsulfamoylphenyl iodide in the presence of a base, such as potassium hydroxide.
Eigenschaften
IUPAC Name |
5-[3-(dimethylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)10-5-3-4-9(6-10)12-8-15-13(17)7-11(12)14(18)19/h3-8H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEWVPRLPXBLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


